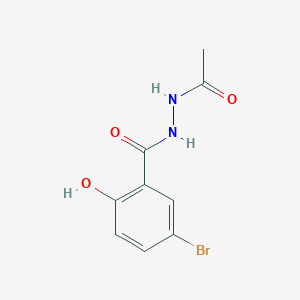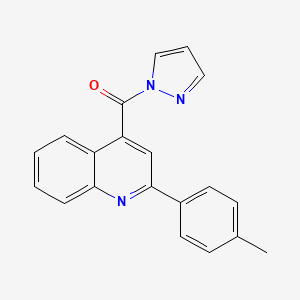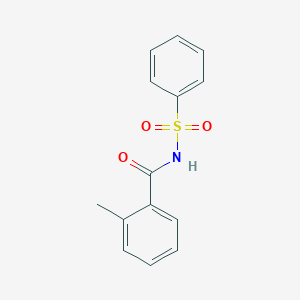
3,5-dichloro-4-methoxy-N-(2-methyl-2H-tetrazol-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dichloro-4-methoxy-N-(2-methyl-2H-tetrazol-5-yl)benzamide, also known as DMF-TB, is a chemical compound that has been widely studied for its potential in treating tuberculosis. It belongs to the class of benzamide derivatives and is synthesized through a multi-step process.
Mecanismo De Acción
3,5-dichloro-4-methoxy-N-(2-methyl-2H-tetrazol-5-yl)benzamide is believed to exert its antibacterial activity through the inhibition of the enzyme InhA, which is involved in the synthesis of mycolic acids in the cell wall of Mycobacterium tuberculosis. This compound has also been shown to inhibit the activity of other enzymes involved in the biosynthesis of mycolic acids, such as KasA and KasB. The inhibition of these enzymes leads to a disruption of the cell wall synthesis, ultimately resulting in the death of the bacterial cell.
Biochemical and Physiological Effects:
This compound has been shown to exhibit low toxicity and high selectivity towards bacterial cells. It has been found to be well-tolerated in animal studies and has not shown any significant adverse effects on the liver or kidney function. This compound has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3,5-dichloro-4-methoxy-N-(2-methyl-2H-tetrazol-5-yl)benzamide is its potent antibacterial activity against drug-resistant strains of Mycobacterium tuberculosis. It also exhibits low toxicity and high selectivity towards bacterial cells. However, this compound has some limitations in lab experiments, such as its limited solubility in water and its instability in acidic conditions.
Direcciones Futuras
There are several future directions for the research and development of 3,5-dichloro-4-methoxy-N-(2-methyl-2H-tetrazol-5-yl)benzamide. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to explore the potential of this compound in combination therapy with other antibiotics for the treatment of tuberculosis. Additionally, further studies are needed to investigate the mechanism of action of this compound and to identify potential targets for drug development. Finally, the potential of this compound for the treatment of other bacterial infections should be further explored.
In conclusion, this compound is a promising compound for the treatment of tuberculosis and other bacterial infections. Its potent antibacterial activity, low toxicity, and favorable pharmacokinetic profile make it an attractive candidate for further research and development. Further studies are needed to optimize the synthesis method, investigate the mechanism of action, and explore the potential of this compound in combination therapy and for the treatment of other bacterial infections.
Métodos De Síntesis
3,5-dichloro-4-methoxy-N-(2-methyl-2H-tetrazol-5-yl)benzamide is synthesized through a multi-step process that involves the reaction of 3,5-dichloro-4-methoxybenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 2-methyl-2H-tetrazole-5-amine. The final product is obtained through the reaction of the resulting intermediate with N,N-dimethylformamide.
Aplicaciones Científicas De Investigación
3,5-dichloro-4-methoxy-N-(2-methyl-2H-tetrazol-5-yl)benzamide has been extensively studied for its potential in treating tuberculosis. It has been shown to exhibit potent activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. This compound has also been studied for its potential in treating other bacterial infections, such as Staphylococcus aureus and Escherichia coli.
Propiedades
IUPAC Name |
3,5-dichloro-4-methoxy-N-(2-methyltetrazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N5O2/c1-17-15-10(14-16-17)13-9(18)5-3-6(11)8(19-2)7(12)4-5/h3-4H,1-2H3,(H,13,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYAFGQQWXFLSRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)NC(=O)C2=CC(=C(C(=C2)Cl)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-hydroxybenzoyl)amino]benzoic acid](/img/structure/B5769509.png)
![5-hydroxy-2-[(2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5769518.png)

![2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-5-methoxyphenol](/img/structure/B5769522.png)


![4-[(1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]benzoic acid](/img/structure/B5769529.png)





![2-fluoro-N-[2-(4-pyridinyl)ethyl]benzamide](/img/structure/B5769566.png)
